molecular formula C8H12N2 B088275 2-Isopropyl-5-methylpyrazine CAS No. 13925-05-8

2-Isopropyl-5-methylpyrazine

Cat. No.: B088275
CAS No.: 13925-05-8
M. Wt: 136.19 g/mol
InChI Key: PGTQKVQDZHXLOP-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylpyrazine (CAS 13925-05-8) is an alkylpyrazine of significant interest in food science and fragrance research. This compound, with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol, is characterized by its distinctive roasted, nutty, and earthy odor profile, often described with green, coffee, hazelnut, and cocoa notes . It occurs naturally in trace amounts in various food products, including roasted coffee, potatoes, cocoa, and chocolate, making it a potential biomarker for consumption and a key compound in studying the aroma formation in these foods . In research applications, this compound is primarily utilized in the study of flavor and fragrance formulation due to its potent sensory properties. Furthermore, alkylpyrazines as a class are the subject of ongoing investigation for their antimicrobial qualities, showing potential activity against various bacteria and fungi, which positions them as promising candidates for managing microbial contamination . The compound holds FEMA GRAS status (FEMA 3554), underscoring its safety for use as a flavoring agent in food, which is relevant for studies on food additive safety and metabolism . As a building block in organic synthesis, it is used to explore structure-activity relationships and develop novel derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-propan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTQKVQDZHXLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065677
Record name Pyrazine, 2-methyl-5-(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a roasted, coffee, nutty, earthy odour
Record name 2-Methyl-5-isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

190.00 °C. @ 760.00 mm Hg
Record name 2-Isopropyl-5-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Methyl-5-isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.977-0.984
Record name 2-Methyl-5-isopropylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/862/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13925-05-8
Record name 2-Methyl-5-isopropylpyrazine
Source CAS Common Chemistry
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Record name 2-Methyl-5-isopropyl pyrazine
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Record name Pyrazine, 2-methyl-5-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Record name Pyrazine, 2-methyl-5-(1-methylethyl)-
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Record name 2-METHYL-5-ISOPROPYL PYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Isopropyl-5-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Analytical Techniques for 2 Isopropyl 5 Methylpyrazine Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the analysis of 2-isopropyl-5-methylpyrazine, enabling its separation from other volatile compounds present in a sample. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. scispace.com In GC, the sample is vaporized and transported by a carrier gas through a capillary column. The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. For this compound, typical Kovats retention indices are around 1028-1044 on a standard non-polar column and 1396-1446.5 on a standard polar column. nih.gov

Following separation by GC, the eluted compounds are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound, the molecular ion peak is observed at m/z 136, corresponding to its molecular weight. nih.govnist.gov A characteristic base peak is often seen at m/z 121, resulting from the loss of a methyl group (CH3). nih.govoup.com Another significant fragment ion appears at m/z 108. nih.gov The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification of this compound.

Table 1: GC-MS Data for this compound

Parameter Value Reference
Molecular Formula C₈H₁₂N₂ nih.govnist.gov
Molecular Weight 136.19 g/mol nih.gov
CAS Registry Number 13925-05-8 nist.gov
Kovats Retention Index (non-polar) 1028 - 1044 nih.gov
Kovats Retention Index (polar) 1396 - 1446.5 nih.gov

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). In the context of this compound analysis, HRMS can definitively confirm its elemental composition as C₈H₁₂N₂. oup.com This level of certainty is crucial in complex sample matrices where numerous compounds may co-elute or have similar fragmentation patterns in standard MS. Techniques like time-of-flight (TOF) mass spectrometry, often coupled with GC (GC-TOF-MS), are frequently employed for their high speed and sensitivity in analyzing complex mixtures containing pyrazines. d-nb.infovscht.cz

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic and mass spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules, including the connectivity of atoms and their spatial arrangement. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the unambiguous assignment of the methyl and isopropyl groups on the pyrazine (B50134) ring. This technique is instrumental in confirming the isomeric structure of the compound. oup.com

Olfactometric Assessment Techniques

Given that the primary significance of this compound in many contexts is its aroma, olfactometric techniques are essential for its characterization. Gas chromatography-olfactometry (GC-O) is a specialized analytical method that combines the separation power of GC with the human nose as a highly sensitive detector. shimadzu-webapp.eupfigueiredo.org

In a GC-O system, the effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port. pfigueiredo.org A trained sensory panelist or analyst sniffs the effluent and records the odor description and intensity at specific retention times. This allows for the direct correlation of a specific aroma with a particular chemical compound. GC-O is invaluable for identifying the most potent odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors. shimadzu-webapp.eu This technique has been instrumental in establishing the "green coffee nutty earthy" aroma of this compound. thegoodscentscompany.com Various GC-O methods, such as aroma extract dilution analysis (AEDA) and CharmAnalysis™, can be used to determine the odor activity value or flavor dilution factor of a compound, providing a measure of its sensory impact. pfigueiredo.orgimreblank.ch

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. nih.govnih.gov This dual approach allows for the identification of odor-active compounds within a complex mixture, providing a more nuanced understanding of a substance's aroma profile than instrumental analysis alone. nih.govpfigueiredo.orgcetjournal.it In the context of this compound, GC-O is instrumental in determining its specific odor contribution and intensity within a given sample.

The process involves a gas chromatograph separating volatile compounds from a sample extract. The effluent from the GC column is then split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained sensory panelist or assessor evaluates the odor of the eluting compounds. nih.govpfigueiredo.org This allows for the direct correlation of an instrumental signal with a specific aroma descriptor.

Table 1: GC-O Data for this compound and Related Compounds

CompoundRetention Index (LRI)Odor DescriptorDetected in
This compound1453Pepper, earthy, greenWine nih.gov
2-Ethyl-5-methylpyrazine1230Fruit, roast, sweetDoubanjiang nih.gov
2,3-Diethyl-5-methylpyrazine (B150936)1470MeatWine nih.gov
2-Isobutyl-3-methoxypyrazine1521Earthy, mustyVanilla Bean jst.go.jp

Aroma Extract Dilution Analysis (AEDA) for Potent Odorants

Aroma Extract Dilution Analysis (AEDA) is a widely used technique to determine the most potent odorants in a sample extract. nih.govfrontiersin.orgimreblank.ch It is a type of GC-O method that involves the stepwise dilution of a sample extract, followed by GC-O analysis of each dilution. frontiersin.orggoogle.com The fundamental principle is that the most potent odorants will still be detectable at higher dilution levels. ntou.edu.tw

In the analysis of products containing this compound, AEDA can provide a semi-quantitative measure of its aroma potency relative to other volatile compounds. For example, studies on roasted products like coffee and chicory have utilized AEDA to identify key aroma contributors. researchgate.netnih.gov While specific FD factors for this compound are not always explicitly reported in isolation, the technique is fundamental to ranking its importance within a complex aroma matrix. For instance, AEDA has been instrumental in identifying other potent pyrazines, such as 2-ethyl-3,5-dimethylpyrazine (B18607) and 2,3-diethyl-5-methylpyrazine, as key odorants in various foods, highlighting the significance of this class of compounds to which this compound belongs. researchgate.netadmin.chmdpi.com

Table 2: Flavor Dilution (FD) Factors of Selected Pyrazines Determined by AEDA

CompoundFD FactorSample MatrixReference
2-Ethyl-3,5-dimethylpyrazine≥2Cigar Tobacco frontiersin.org
2,3-Diethyl-5-methylpyrazine64 to 16Filtered Coffee Brew researchgate.net
2-Isopropyl-3-methoxypyrazine16Vanilla Bean jst.go.jp
2-Isobutyl-3-methoxypyrazine64Vanilla Bean jst.go.jp

Biological Activities and Intermolecular Interactions of 2 Isopropyl 5 Methylpyrazine

Antimicrobial and Antifungal Efficacy

Alkylpyrazines, including 2-isopropyl-5-methylpyrazine, have demonstrated notable antimicrobial properties. Their effectiveness is largely attributed to their chemical structure and physicochemical properties, which allow them to interact with and disrupt microbial cells.

Antibacterial Properties and Mechanisms of Action

This compound exhibits clear antibacterial activity against both Gram-negative and Gram-positive bacteria. Research has established its Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial efficacy, against common bacterial species. For the Gram-negative bacterium Escherichia coli, the MIC has been recorded as 5, while for the Gram-positive Staphylococcus aureus, a higher concentration with a MIC of 10 is required mdpi.com.

The primary mechanism of action for alkylpyrazines is believed to be the disruption of the bacterial cell membrane tugraz.at. These compounds possess hydrophobic surfaces that can readily dissolve in the lipid bilayers of biological membranes mdpi.com. This interaction is thought to penetrate the cell wall and disrupt the inner plasma membrane, leading to depolarization and damage tugraz.at. The antibacterial potency of various alkylpyrazines correlates with their hydrophobicity; compounds with a higher Log P value (a measure of lipophilicity) tend to exhibit stronger antibacterial effects at lower concentrations. For instance, this compound (Log P = 1.626) is more effective than 2-isopropylpyrazine (B1584999) (Log P = 1.281) but less potent than more hydrophobic pyrazines like 5-isobutyl-2,3-dimethylpyrazine (B1215905) (Log P = 2.32) mdpi.com. This supports the theory that the primary target is the cell membrane, where these compounds can cause significant damage, ultimately leading to cell death mdpi.comtugraz.at.

Table 1: Antibacterial Efficacy of this compound and Related Compounds

Compound Log P Test Organism Minimum Inhibitory Concentration (MIC)
This compound 1.626 E. coli 5
This compound 1.626 S. aureus 10
2-Isopropylpyrazine 1.281 E. coli 7
2-Isopropylpyrazine 1.281 S. aureus 13
5-Isobutyl-2,3-dimethylpyrazine 2.32 E. coli 3
5-Isobutyl-2,3-dimethylpyrazine 2.32 S. aureus 4

Antifungal and Antioomycete Activities

The alkylpyrazine class of compounds demonstrates broad fungicidal activities tugraz.at. While specific studies on the antifungal efficacy of this compound are limited, research on structurally similar pyrazines highlights their potential. For example, related compounds such as 2-ethyl-3-methylpyrazine (B101031) and 2-methylpyrazine (B48319) have been shown to completely inhibit the mycelial growth of the fungus Magnaporthe oryzae, a significant rice pathogen mdpi.com.

Furthermore, other pyrazines have shown efficacy against oomycetes, which are destructive plant pathogens distinct from true fungi. 2-Ethyl-5-methylpyrazine and 2,5-dimethylpyrazine (B89654) have been effective in reducing contamination from Phytophthora rot, indicating a broader spectrum of activity against organisms that cause plant diseases mdpi.com.

Influence on Microbial Growth and Spoilage Organisms

The demonstrated antibacterial and antifungal properties of alkylpyrazines make them relevant in the context of controlling microbial growth and food spoilage. The ability of this compound to inhibit pathogens like E. coli and S. aureus is significant, as these bacteria are not only clinically important but can also be sources of food contamination.

The efficacy of related pyrazines against plant pathogens such as Ralstonia solanacearum, Magnaporthe oryzae, and Colletotrichum gloeosporioides underscores their potential to prevent spoilage in crops like tomatoes, peppers, and potatoes mdpi.com. By inhibiting the growth of these spoilage organisms, pyrazines can play a role in preserving food quality and extending shelf life.

Pheromonal and Semiochemical Roles in Ecological Systems

Pyrazines are important semiochemicals—chemicals used for signaling—in the insect world. They mediate a variety of behaviors and interactions, playing crucial roles in communication, defense, and reproduction csic.es.

Involvement in Insect Communication and Social Behavior

Alkylpyrazines are integral to the chemical language of many insects, particularly social insects like ants csic.es. These volatile compounds can convey complex information within a colony, regulating behaviors such as foraging and defense tugraz.at. Beyond social insects, pyrazines are involved in other unique ecological interactions. In a remarkable case of sexual deception, the orchid Drakaea livida emits 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine to mimic the sex pheromone of its female wasp pollinator, Zaspilothynnus nigripes, thereby tricking male wasps into pollinating it nih.gov. Some insects also use pyrazines for defense; the leaf insect Phyllium westwoodii releases a defensive spray containing a mixture of alkyldimethylpyrazines when threatened by predators tugraz.at.

Function as Trail and Alarm Pheromones

One of the most well-documented roles for alkylpyrazines in insects is their function as pheromones in ants csic.es. Various pyrazine (B50134) derivatives have been identified as key components of both trail and alarm pheromones.

Trail Pheromones : These signals are used to guide nestmates to food sources or new nest locations. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) is a trail pheromone secreted from the poison glands of Myrmica and Pogonomyrmex ant species to recruit fellow workers tugraz.at. Similarly, 2,3-dimethyl-5-(2-methylpropyl)pyrazine has been identified as the sole active trail pheromone component for the ant Eutetramorium mocquerysi nih.gov.

Alarm Pheromones : When threatened, many ant species release alarm pheromones to alert the colony and trigger defensive behaviors like aggression or escape. Several alkylpyrazines serve this function. For example, 2,5-dimethyl-3-(3-methylbutyl)pyrazine (B90737) is the mandibular alarm pheromone of the little fire ant, Wasmannia auropunctata semanticscholar.org. In the red imported fire ant, Solenopsis invicta, 2-ethyl-3,6-dimethylpyrazine and its analogues, including 2-ethyl-5-methylpyrazine, elicit significant alarm responses semanticscholar.orgnih.gov. The mandibular glands of a single fire ant worker contain only picogram quantities of these potent compounds, yet that is enough to be detected and trigger a colony-wide alert nih.govresearchgate.net.

Olfactory Receptor Interactions and Perception

Mechanisms of Olfactory Receptor Binding and Activation

The perception of volatile compounds such as this compound begins with their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of organisms. While the specific insect olfactory receptors that bind to this compound have not been definitively identified, research on related pyrazines and the general mechanisms of olfaction provide a strong basis for understanding this process.

In insects, the olfactory system is remarkably sensitive and selective. Odorant molecules, upon entering the sensilla, are typically bound by odorant-binding proteins (OBPs). These proteins are thought to transport the hydrophobic odorant molecules through the aqueous sensillar lymph to the dendritic membranes of the olfactory sensory neurons where the ORs are located.

The binding of a pyrazine molecule to an OR is a highly specific event, dictated by the three-dimensional structure of both the ligand (the pyrazine) and the receptor. This interaction is thought to induce a conformational change in the OR, which is a seven-transmembrane domain protein. This change initiates an intracellular signaling cascade, often involving G-proteins, which ultimately leads to the opening of ion channels and the generation of an electrical signal. This signal is then transmitted to the brain, where it is processed and perceived as a specific odor.

Studies on human olfactory receptors have identified specific receptors that respond to pyrazines. For instance, the human olfactory receptor OR5K1 has been shown to be activated by a range of pyrazines, suggesting a degree of specialization for this class of compounds. The binding affinity of different pyrazines to this receptor correlates with their perceived odor intensity. While the homology between insect and human ORs is low, the fundamental principles of ligand-receptor binding and signal transduction are conserved. Research in Drosophila melanogaster has shown that different pyrazines can elicit varied responses across the repertoire of larval olfactory receptors, with some receptors showing a stronger response to specific pyrazine structures. The precise molecular interactions, such as hydrogen bonding or van der Waals forces, that govern the binding of this compound to its cognate receptor(s) in insects are yet to be fully elucidated.

Contribution to Complex Aroma Profiles and Sensory Perception

In many food systems, the final aroma is not the result of a single compound but rather a complex interplay of numerous volatile molecules. This compound contributes to this complexity by providing its characteristic aroma notes, which can blend with, enhance, or suppress the perception of other volatile compounds. For example, in coffee, the nutty and roasted notes of this compound are integral to the characteristic coffee aroma, complementing the fruity, floral, and acidic notes from other chemical constituents. nih.gov Similarly, in roasted peanuts and cocoa, it contributes to the desirable roasted and nutty flavor profile. nih.gov

The sensory perception of this compound is also dependent on its concentration. At low concentrations, it may impart a pleasant, subtle nutty aroma, while at higher concentrations, it can become more intense and earthy. The following table summarizes the sensory descriptors associated with this compound found in various food products.

Food ProductAssociated Sensory Descriptors for this compound
CoffeeNutty, Roasted, Earthy, Green nih.gov
CocoaNutty, Roasted
Roasted PeanutsNutty, Roasted
Potato ProductsEarthy, Green nih.gov

The perception of these aromas is a result of the activation of specific combinations of olfactory receptors, as discussed in the previous section. The unique chemical structure of this compound determines which receptors it will bind to and with what affinity, leading to its distinct sensory profile.

Influence on Flavor Release in Food Matrices

The perception of flavor from a food product is not only dependent on the presence of aroma compounds like this compound but also on their release from the food matrix into the headspace of the mouth and nose during consumption. The food matrix, which comprises major components such as proteins, carbohydrates, and fats, can significantly influence the volatility and release of flavor molecules.

The release of this compound from a food matrix is governed by its physicochemical properties, including its volatility and its interactions with the surrounding food components. Being a relatively volatile compound, it has a tendency to partition into the vapor phase. However, its release can be hindered by interactions with non-volatile matrix components.

Interactions with Proteins: Proteins can bind flavor compounds through various non-covalent interactions, such as hydrophobic interactions and hydrogen bonding. Studies on other pyrazines have shown that they can bind to proteins like bovine serum albumin, which can reduce their volatility and thus their release. The extent of this binding is influenced by the structure of the pyrazine and the protein. It is likely that the isopropyl and methyl groups of this compound contribute to hydrophobic interactions with proteins, potentially leading to its retention within the food matrix.

Interactions with Polysaccharides: Polysaccharides, such as starches and gums, can also affect flavor release. They can increase the viscosity of the food system, which can slow down the mass transfer of volatile compounds to the surface. Additionally, some polysaccharides can form inclusion complexes with flavor molecules, effectively trapping them and reducing their release. The impact of polysaccharides on the release of this compound would depend on the specific type and concentration of the polysaccharide in the food matrix.

Food Matrix ComponentPotential Influence on this compound Release
ProteinsBinding via hydrophobic interactions, leading to reduced volatility and release.
PolysaccharidesIncreased viscosity slowing mass transfer; potential for entrapment in inclusion complexes, reducing release.
FatsAs a relatively hydrophobic compound, it may partition into the lipid phase, affecting its release.

Understanding these interactions is crucial for food product development, as it allows for the modulation of flavor perception by altering the composition of the food matrix.

Metabolic Fate and Environmental Degradation of 2 Isopropyl 5 Methylpyrazine

Metabolic Transformation Pathways in Biological Systems

The metabolic fate of xenobiotics, including pyrazine (B50134) derivatives, in biological systems is a critical area of study to understand their biological activity and clearance. In mammalian systems, the metabolism of such compounds is broadly categorized into Phase I and Phase II reactions, which work in concert to transform lipophilic substances into more water-soluble products for excretion. fiveable.melongdom.org

Phase I and Phase II Metabolism in Mammalian Systems

While specific research on 2-isopropyl-5-methylpyrazine is limited, the metabolic pathways for the broader class of pyrazines have been investigated. Generally, in humans and animals, the pyrazine ring itself is not cleaved. nih.gov Instead, the molecule undergoes functionalization and conjugation reactions to facilitate its removal from the body. nih.gov

Phase I Metabolism: This initial phase involves the introduction or exposure of functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. fiveable.melongdom.org These reactions increase the polarity of the molecule. For pyrazines, the primary Phase I reaction is hydroxylation of the alkyl side chains. nih.gov

Phase II Metabolism: Following Phase I, the modified compound undergoes conjugation reactions. fiveable.me In this phase, endogenous polar molecules are attached to the functional groups introduced during Phase I. This process significantly increases the water solubility of the metabolite, preparing it for excretion. fiveable.melongdom.org For pyrazines, common conjugation reactions include the formation of glucuronates or binding to glutathione (B108866). nih.gov

PhaseReaction TypeGeneral Effect on Pyrazine Structure
Phase I Oxidation (Hydroxylation)Addition of a hydroxyl (-OH) group to an alkyl side chain (e.g., the isopropyl or methyl group). nih.gov
Phase II Conjugation (Glucuronidation)Attachment of glucuronic acid to the newly added hydroxyl group. nih.gov
Phase II Conjugation (Glutathione)Attachment of glutathione to the hydroxylated pyrazine. nih.gov

Cytochrome P-450 Mediated Oxidation Reactions

The Cytochrome P-450 (CYP450) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism. fiveable.menih.gov These heme-containing monooxygenases catalyze the oxidation of a vast array of foreign compounds. nih.gov The catalytic cycle of CYP450 involves the activation of molecular oxygen to insert one oxygen atom into the substrate, making it more hydrophilic. nih.gov

For alkylpyrazines, CYP450 enzymes are implicated in the initial oxidative step. For instance, the metabolism of procarbazine, a hydrazine (B178648) derivative containing a structure that is metabolized to an azo derivative, is carried out by the cytochrome P-450-dependent monooxygenase system. capes.gov.br Similarly, other heterocyclic compounds undergo CYP450-catalyzed hydroxylation. nih.govsemanticscholar.org It is therefore highly probable that the metabolism of this compound is initiated by CYP450-mediated hydroxylation on either the isopropyl or methyl side chain. The specific CYP isozymes involved, such as CYP2C8 or CYP2C9 which are known to metabolize other heterocyclic compounds, would require specific investigation. semanticscholar.org

Conjugation Reactions and Excretion Mechanisms

After Phase I oxidation, the hydroxylated metabolites of pyrazines are subjected to Phase II conjugation reactions to facilitate their elimination. nih.gov

Glucuronidation: This is a major Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to the hydroxylated metabolite. This process renders the compound significantly more water-soluble.

Glutathione Conjugation: Another pathway involves the attachment of glutathione (GSH) to the metabolite, a reaction often catalyzed by glutathione S-transferases (GSTs). This also increases hydrophilicity and aids in detoxification. nih.gov

Once conjugated, these water-soluble metabolites are readily excreted from the body. The primary routes of excretion are via the kidneys into urine or through the liver into bile and subsequently feces. nih.govnih.gov Studies on other heterocyclic compounds have shown that hepatobiliary excretion can be a significant clearance pathway. nih.gov For N-benzylpiperazine (BZP), a related piperazine (B1678402) derivative, the main metabolite, p-hydroxy-BZP, is excreted in urine, with about 50% appearing as a glucuronide conjugate. researchgate.net

Environmental Degradation Mechanisms and Persistence

Abiotic Degradation Processes in Aqueous and Soil Environments

Abiotic degradation involves the breakdown of chemicals through non-biological means, such as chemical reactions or physical processes. researchgate.net For organic compounds like this compound in soil and water, key abiotic processes include hydrolysis and photolysis. mdpi.com

Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is often dependent on pH and temperature. mdpi.com While pyrazines are generally stable, certain functional groups can be susceptible to hydrolysis under acidic or alkaline conditions. researchgate.net

Photodegradation (Photolysis): Sunlight can provide the energy to break down chemical bonds. Compounds with aromatic rings, like pyrazines, can absorb UV radiation, which may lead to their degradation. The presence of other substances in the water or soil can sometimes sensitize or accelerate this process. researchgate.net

Oxidation: Chemical oxidation can occur in the environment, for example, through reactions with naturally occurring manganese oxides. Biogenic manganese oxides have been shown to be effective in degrading atrazine, another nitrogen-containing heterocyclic compound. nih.gov

The persistence of a compound is influenced by its chemical structure and environmental factors like soil type, organic matter content, pH, moisture, and temperature. mdpi.com

Biodegradation by Microorganisms and Bacterial Isolates

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the environmental degradation of many organic compounds. nih.gov Several bacterial strains have been identified that can degrade various pyrazine derivatives, often using them as a sole source of carbon, nitrogen, and energy. nih.govnih.gov

While no specific studies on the biodegradation of this compound were identified, research on similar compounds provides insight into potential pathways. A bacterium, Mycobacterium sp. strain DM-11, was isolated for its ability to use 2,3-diethyl-5-methylpyrazine (B150936) as its sole carbon and energy source. nih.govresearchgate.net The degradation pathway involved an initial hydroxylation of the pyrazine ring, followed by ring cleavage and the release of ammonium (B1175870). nih.gov This initial step requires molecular oxygen. nih.gov

Other bacteria capable of transforming pyrazines include:

Pseudomonas putida , which can transform 2,5-dimethylpyrazine (B89654) into 5-methylpyrazinecarboxylic acid. nih.gov

Stenotrophomonas sp. strain HCU1 has been shown to cause the reductive degradation of pyrazine-2-carboxylate. nih.gov

Bacillus subtilis strains isolated from fermented soybeans are known to produce a variety of alkylpyrazines, indicating metabolic capability related to these compounds. mdpi.commdpi.com

These findings suggest that soil and aquatic environments likely harbor microbial communities capable of degrading this compound, likely initiating the process through oxidative attacks on the side chains or the pyrazine ring itself.

MicroorganismPyrazine SubstrateDegradation Pathway/Metabolites
Mycobacterium sp. strain DM-11 2,3-diethyl-5-methylpyrazineGrew on the compound as a sole carbon/energy source. nih.gov Initial hydroxylation to 5,6-diethyl-2-hydroxy-3-methylpyrazine, followed by ring fission. nih.gov
Pseudomonas putida 2,5-dimethylpyrazineTransformation to 5-methylpyrazinecarboxylic acid. nih.gov
Stenotrophomonas sp. strain HCU1 Pyrazine-2-carboxylateReductive degradation to 1,2,5,6-tetrahydropyrazine-2-carboxylate and a ring-opened product. nih.gov
Bacillus subtilis Various alkylpyrazinesCapable of producing and likely metabolizing various alkylpyrazines. mdpi.com

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies capable of degrading recalcitrant organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective oxidizing agents. The primary AOPs relevant to the degradation of N-heterocyclic compounds include ozonation, Fenton and photo-Fenton reactions, and photocatalysis.

Ozonation: The reaction of ozone (O₃) with pyrazine and its derivatives can proceed through two main pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition. The reactivity of ozone with the pyrazine ring itself is relatively low, with second-order rate constants for the reaction of ozone with unsubstituted pyrazine being in the range of 0.37 to 57 M⁻¹s⁻¹ nih.govresearchgate.net. However, the presence of activating alkyl groups, such as the isopropyl and methyl groups in this compound, is expected to increase the reaction rate. The degradation efficiency is significantly enhanced under conditions that favor the production of hydroxyl radicals, such as at alkaline pH. Studies on other alkyl-substituted pyrazines, like 2,3,5-trimethylpyrazine (B81540), have shown that catalytic ozonation using materials like manganese oxides supported on biochar can achieve high degradation efficiencies, with reactive oxygen species, primarily hydroxyl radicals, being the main contributors to the degradation process.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective for the degradation of a wide range of organic compounds, including N-heterocyclic compounds. The photo-Fenton process enhances the degradation rate by using UV light to photochemically reduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. While specific data for this compound is limited, studies on other N-heterocyclic compounds like indole (B1671886) have demonstrated high removal efficiencies of up to 97% using the electro-Fenton method. The degradation mechanism primarily involves hydroxyl radical attack on the pyrazine ring, leading to hydroxylation and eventual ring-opening.

Photocatalysis: Heterogeneous photocatalysis, most commonly employing titanium dioxide (TiO₂), is another effective AOP for the degradation of organic pollutants. Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. The efficiency of photocatalytic degradation depends on factors such as catalyst loading, pH, and the presence of other substances in the water matrix. Research on the photocatalytic degradation of other pyrazine derivatives suggests that this method can lead to the complete mineralization of the compound into carbon dioxide, water, and inorganic nitrogen compounds.

Hydroxyl Radical Reactions: The hydroxyl radical is the primary oxidant in most AOPs. The rate at which a compound reacts with hydroxyl radicals is a key indicator of its susceptibility to degradation by these processes. The second-order rate constants for the reaction between hydroxyl radicals and various organic compounds are typically very high, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. For instance, the rate constants for the reaction of hydroxyl radicals with pesticides like bromoxynil (B128292) and trifluralin (B1683247) are estimated to be around 8.4 x 10⁹ and 7.5 x 10⁹ M⁻¹s⁻¹, respectively nih.gov. It is anticipated that this compound would also exhibit a high reactivity towards hydroxyl radicals, leading to rapid degradation. The primary degradation pathways are expected to involve hydrogen abstraction from the alkyl side chains and addition of the hydroxyl radical to the aromatic pyrazine ring, leading to the formation of hydroxylated intermediates, followed by ring cleavage.

Interactive Data Table: Degradation of N-Heterocyclic Compounds by Advanced Oxidation Processes

CompoundAOP MethodCatalyst/ConditionsRemoval Efficiency (%)Key Findings
IndoleElectro-Fenton-97Degradation primarily through hydroxyl radical oxidation.
PyridineOzonationpH dependentLow to ModerateLow reactivity with molecular ozone, degradation enhanced by hydroxyl radicals.
2,3,5-TrimethylpyrazineCatalytic OzonationMnOx/Biochar>95Enhanced generation of hydroxyl radicals by the catalyst.
AtrazinePhoto-FentonFe²⁺/H₂O₂/UVHighRapid degradation through hydroxyl radical attack.
BromoxynilOzonation-HighSecond-order rate constant with •OH ~8.4x10⁹ M⁻¹s⁻¹.
TrifluralinOzonation-HighSecond-order rate constant with •OH ~7.5x10⁹ M⁻¹s⁻¹.

Detailed Research Findings:

Degradation studies on similar compounds consistently point to the following reaction pathways:

Hydroxylation: The initial step in the degradation process is often the addition of a hydroxyl radical to the pyrazine ring, forming hydroxylated derivatives.

Side-Chain Oxidation: The isopropyl and methyl groups are also susceptible to oxidation, leading to the formation of alcohols, aldehydes, and carboxylic acids.

Ring Cleavage: Subsequent attacks by hydroxyl radicals can lead to the opening of the pyrazinering, resulting in the formation of smaller, more biodegradable organic compounds.

Mineralization: Under optimal conditions, complete mineralization to CO₂, H₂O, and inorganic nitrogen (such as nitrate (B79036) or ammonium ions) can be achieved.

The efficiency of these degradation processes is influenced by various operational parameters, including the concentration of the oxidant (ozone, H₂O₂), catalyst dosage (Fe²⁺, TiO₂), pH of the solution, and the intensity of UV irradiation. Optimization of these parameters is crucial for achieving high removal efficiencies and complete mineralization of this compound in contaminated water.

Computational Chemistry and Molecular Modeling of 2 Isopropyl 5 Methylpyrazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 2-isopropyl-5-methylpyrazine. nih.govdoaj.orgijournalse.org By solving approximations of the Schrödinger equation, these methods can predict a wide array of molecular properties.

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can determine its optimized geometry, bond lengths, and bond angles in the gas phase. doaj.org Furthermore, these calculations provide insights into the electronic properties that govern its chemical behavior.

Key calculated electronic properties include:

Natural Bond Orbital (NBO) Charges: NBO analysis reveals the distribution of electron density across the molecule, highlighting the partial positive and negative charges on each atom. nih.govdoaj.org This information is crucial for understanding how the molecule will interact with other polar molecules and its potential for electrostatic interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

Electron Affinity and Ionization Potential: These values, which can be derived from quantum chemical calculations, relate to the molecule's ability to accept or donate an electron, respectively, providing further insight into its redox properties. nih.gov

A study on alkylpyrazines using DFT calculations provided insights into the stability of their clusters, which is influenced by factors like electric dipole moment, polarizability, and steric hindrance. doaj.orgchemrxiv.org Similar calculations for this compound would be invaluable in understanding its aggregation behavior and its interactions in complex food matrices.

Calculated PropertySignificance for this compound
Optimized Geometry Provides the most stable three-dimensional structure of the molecule.
NBO Charges Indicates the electron distribution and sites for potential electrostatic interactions. nih.govdoaj.org
Dipole Moment Determines the overall polarity, influencing solubility and intermolecular forces. nih.govdoaj.org
HOMO-LUMO Gap Reflects the chemical reactivity and electronic transition energies.
Proton Affinity Indicates the likelihood of the molecule being protonated in acidic environments. doaj.orgchemrxiv.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. dovepress.com By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of intermolecular interactions between this compound and other molecules in its environment, such as water, proteins, or other flavor compounds.

In a typical MD simulation of this compound in an aqueous solution, the system would be set up with one or more pyrazine (B50134) molecules surrounded by a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Insights gained from MD simulations include:

Solvation Structure: MD simulations can reveal how water molecules arrange themselves around the this compound molecule, forming a solvation shell. The radial distribution function can be calculated to quantify the probability of finding a water molecule at a certain distance from the pyrazine.

Hydrogen Bonding: The simulations can identify and quantify the hydrogen bonds formed between the nitrogen atoms of the pyrazine ring and surrounding water molecules. The dynamics of these hydrogen bonds, including their lifetimes, can also be analyzed.

Interaction with Biomolecules: MD simulations are particularly useful for studying the interaction of small molecules with proteins. researchgate.netnih.gov For example, one could simulate this compound in the presence of an olfactory receptor to understand the molecular basis of its aroma perception. These simulations can reveal the specific binding site, the key amino acid residues involved in the interaction, and the binding free energy. A study on the interaction of pyrazine compounds with myofibrillar proteins showed that the binding is primarily driven by van der Waals forces, carbon-hydrogen bonds, and alkyl and π-alkyl groups. nih.gov

Diffusion and Transport: The diffusion coefficient of this compound in different environments can be calculated from MD trajectories, providing information about its mobility.

A review of pyrazine-based compounds interacting with proteins highlighted that the most frequent interactions are hydrogen bonds to the pyrazine nitrogen atoms and weak hydrogen bonds with the pyrazine hydrogens. nih.gov

Simulation ParameterInformation Obtained for this compound
Radial Distribution Function Describes the arrangement of solvent molecules around the pyrazine.
Hydrogen Bond Analysis Quantifies the hydrogen bonding between the pyrazine and its environment. nih.gov
Binding Free Energy Calculation Estimates the strength of the interaction with a target molecule, such as a receptor protein.
Root Mean Square Deviation (RMSD) Indicates the stability of the pyrazine's conformation and its binding to another molecule. dovepress.com
Root Mean Square Fluctuation (RMSF) Shows the flexibility of different parts of the pyrazine molecule. dovepress.com

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico methods are increasingly used in the early stages of drug discovery and for assessing the biological potential of natural compounds. researchgate.net These computational tools can predict a wide range of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) for molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or a specific property. nih.govijournalse.org For pyrazine derivatives, QSAR studies have been used to predict their antiproliferative and odors thresholds. nih.govijournalse.org By calculating various molecular descriptors for this compound, it would be possible to use existing QSAR models to predict its potential activities.

Predicted biological activities and properties for pyrazine derivatives include:

Antimicrobial and Antifungal Activity: Many pyrazine derivatives have been investigated for their antimicrobial properties. nih.gov

Anticancer Activity: Some pyrazine derivatives have shown potential as anticancer agents. nih.govnih.gov

Anti-inflammatory and Analgesic Effects: These activities have also been reported for certain pyrazine compounds. nih.gov

ADMET prediction tools use computational models to estimate how a compound will behave in the human body. These predictions are crucial for evaluating the druglikeness of a molecule. Several studies have reported in silico ADMET profiling for novel pyrazine-based compounds. doaj.orgdergipark.org.trresearchgate.net

ADMET PropertyPredicted ParameterSignificance for this compound
Absorption Human Intestinal Absorption (HIA)Predicts the extent to which the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) PenetrationIndicates whether the compound can cross into the central nervous system. researchgate.net
Distribution Plasma Protein BindingPredicts the extent to which the compound binds to proteins in the blood.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts the potential for drug-drug interactions. dergipark.org.trresearchgate.net
Excretion Renal Organic Cation TransporterPredicts the likelihood of renal excretion.
Toxicity AMES MutagenicityPredicts the potential of the compound to cause DNA mutations. researchgate.net
hERG InhibitionPredicts the risk of cardiotoxicity.

Machine learning models are also being developed to predict the biological activities of natural compounds based on their chemical similarity to known drugs. biorxiv.orgnih.gov Such an approach could be used to screen this compound for potential therapeutic applications.

Modeling of Membrane Partitioning and Fluidity Effects

The interaction of small molecules with biological membranes is a critical determinant of their bioavailability, mechanism of action, and potential toxicity. Computational modeling can provide valuable insights into how this compound partitions into and affects the properties of lipid bilayers.

The partitioning of a molecule from an aqueous phase into a lipid membrane can be quantified by the partition coefficient (logP). While experimental logP values can be measured, computational methods can predict this property and provide a molecular-level understanding of the partitioning process. Machine learning models have been developed that can accurately predict the partitioning of small molecules into biomolecular condensates based on their physicochemical properties, with hydrophobicity and solubility being key predictors. biorxiv.org

MD simulations are a primary tool for studying membrane interactions:

Free Energy Calculations: Methods like umbrella sampling or metadynamics can be used to calculate the potential of mean force (PMF) for moving a this compound molecule from the aqueous phase into the center of a lipid bilayer. The PMF profile reveals the energetically favorable location of the molecule within the membrane and the energy barriers for its transport across the membrane.

Membrane Structural Perturbations: The presence of this compound within the lipid bilayer can affect its structural properties. MD simulations can be used to analyze changes in membrane thickness, area per lipid, and the ordering of the lipid acyl chains (deuterium order parameters). nih.gov These analyses would indicate whether the compound has a fluidizing or ordering effect on the membrane.

Localization and Orientation: The simulations can show the preferred location and orientation of this compound within the membrane. It is likely that the aromatic pyrazine ring would reside in the hydrophobic core of the membrane, while the more polar nitrogen atoms might interact with the lipid headgroups or the interfacial water molecules.

Studies on the partitioning of small organic molecules into lipid bilayers have shown that both the properties of the molecule and the composition of the membrane are important factors. researchgate.net Computational studies of other small molecules, such as anthracyclines, have correlated their membrane insertion rates and localization with their biological activity.

Modeling TechniqueInformation Gained for this compound
LogP Prediction Estimates the hydrophobicity and tendency to partition into membranes.
Potential of Mean Force (PMF) Calculation Determines the free energy profile of the molecule as it crosses the membrane.
Membrane Property Analysis (MD) Reveals the effect of the molecule on membrane thickness, area per lipid, and lipid order. nih.gov
Localization and Orientation Analysis (MD) Shows the preferred position and orientation of the molecule within the lipid bilayer.

Industrial and Food Science Applications of 2 Isopropyl 5 Methylpyrazine

Applications in Flavor and Fragrance Technologies

2-Isopropyl-5-methylpyrazine is primarily utilized for its potent and distinctive flavor characteristics. It is a key component in the formulation of various food flavorings, contributing desirable sensory attributes to a range of processed foods.

This compound is a well-established flavoring agent in the food industry. Its characteristic aroma is described as nutty, roasted, with coffee, earthy, and green nuances. researchgate.netthegoodscentscompany.com This profile makes it a valuable ingredient for creating or enhancing savory and roasted flavors in a variety of food products. It is found naturally in foods such as coffee, potatoes, and cocoa products. researchgate.net

In industrial applications, it is formulated into complex flavor systems for baked goods, snacks, and dairy products to impart a rich, toasted character. While pyrazines, in general, are used in the fragrance industry to create gourmand and other complex scents, this compound is specifically noted as "not for fragrance use". thegoodscentscompany.comthegoodscentscompany.com

Table 1: Sensory Profile of this compound

Odor/Flavor DescriptorAssociated Notes
Nutty Roasted nuts, almonds, hazelnuts
Roasted Coffee, cocoa, toasted grains
Earthy Soil-like, potato-like
Green Vegetative, slightly herbaceous

In beverages like coffee and whiskey, it contributes to a more complex and satisfying flavor profile. scispace.com For snack foods, the addition of this compound can create a more authentic and appealing roasted flavor, enhancing consumer enjoyment.

Pharmaceutical and Agrochemical Utilities

The exploration of this compound in pharmaceutical and agrochemical applications is not well-documented in publicly available scientific literature. While the broader class of pyrazine (B50134) derivatives has been investigated for these purposes, specific information on this compound is limited.

There is currently no direct scientific literature or patent information that identifies this compound as a key intermediate in the synthesis of specific pharmaceutical drugs. While pyrazine rings are important structural motifs in many biologically active compounds and pharmaceuticals, the specific role of this compound in this context has not been established. foodb.ca

Similarly, the use of this compound in agrochemical formulations is not specifically detailed in current research. Although some pyrazine derivatives have been patented for their pesticidal or herbicidal properties, there is no direct evidence to suggest that this compound is utilized as an active ingredient or a significant component in such formulations. nih.govmdpi.com General research indicates that some pyrazines can act as natural pesticides and are involved in plant defense mechanisms. nih.gov

Role as a Food Preservative and Quality Enhancer

Emerging research suggests that this compound, along with other alkylpyrazines, may possess properties that contribute to food preservation and quality enhancement.

A study investigating the antimicrobial activity of several alkylpyrazines found that this compound exhibited bactericidal properties against meat-associated spoilage bacteria. nih.gov The study demonstrated that these compounds could lead to a significant reduction in bacterial cell counts, suggesting their potential as antimicrobial agents in processed meat products. researchgate.net

Furthermore, a study on the closely related compound, 2-ethyl-5-methylpyrazine, demonstrated its effectiveness in controlling black spot disease in sweet potatoes. Fumigation with this compound not only inhibited the growth of the spoilage fungus Ceratocystis fimbriata but also increased the content of antioxidants and defense-related enzymes in the sweet potatoes, thereby maintaining their quality during storage. scispace.com While this research was not conducted on this compound, it suggests a potential area for future investigation into its antifungal and quality-enhancing capabilities in food preservation. Some research also points to the general antioxidant properties of pyrazines, which could contribute to extending the shelf-life of food products.

Table 2: Investigated Properties of Alkylpyrazines in Food Preservation and Quality Enhancement

CompoundInvestigated PropertyFood MatrixFinding
This compoundAntimicrobial activityMeatDemonstrated bactericidal effects against spoilage bacteria. nih.gov
2-Ethyl-5-methylpyrazineAntifungal activitySweet PotatoInhibited fungal growth and maintained quality during storage. scispace.com
Pyrazines (general)Antioxidant propertiesVariousMay contribute to the inhibition of oxidation in food.

Antimicrobial Applications in Food Preservation

Pyrazine compounds, including alkylpyrazines like this compound, are gaining attention in the food industry not only for their flavor characteristics but also for their potential antimicrobial properties. mdpi.comnih.govresearchgate.net These naturally occurring volatile organic compounds have demonstrated efficacy against a range of microorganisms, positioning them as a potential solution for managing microbial contamination in food products. mdpi.com The Flavor and Extract Manufacturers Association (FEMA) has designated pyrazines as Generally Recognized as Safe (GRAS) for use as flavoring additives, which supports their potential for broader applications in food preservation. mdpi.comresearchgate.net

Research into the antimicrobial activities of alkylpyrazines has shown that they can be effective against various bacteria, fungi, and oomycetes. mdpi.com While specific studies focusing exclusively on this compound are limited, the broader class of alkylpyrazines has shown promising results. For instance, studies have demonstrated that certain pyrazine derivatives can inhibit meat-associated bacterial contaminants such as those from the families Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae. researchgate.net One proposed mechanism for the antibacterial effect of pyrazine compounds is the purification of reactive oxygen species, which can suppress bacterial growth and inflammation. mdpi.com

The application of pyrazines as antimicrobial agents is seen as a favorable concept for the food industry because it combines safety with functional benefits, namely the improvement of aroma and taste alongside microbial inhibition. mdpi.com For example, 2-isobutyl-3-methylpyrazine (B76351) has been explored as a potential preservative for chicken meat strips, where its combination with maltodextrin (B1146171) was found to reduce microbial contamination while imparting desirable roasted flavor notes. mdpi.com This dual functionality makes pyrazines an attractive alternative to conventional chemical preservatives, aligning with consumer demand for natural and clean-label food products. nih.govijfans.org Further research is needed to fully elucidate the antimicrobial spectrum and mode of action of this compound specifically. oup.com

Enhancement of Organoleptic Properties in Food Products

This compound is a significant contributor to the sensory profile of a variety of food products, prized for its distinct aroma and flavor characteristics. hmdb.ca It belongs to the pyrazine family, a class of compounds well-known for their low odor thresholds and potent flavor profiles, often associated with roasted, nutty, and earthy notes. researchgate.netresearchgate.net The specific organoleptic properties of this compound are typically described as green, coffee-like, and earthy. hmdb.cathegoodscentscompany.com

This compound is naturally formed during the thermal processing of food, such as roasting and cooking, and also through microbial fermentation. nih.govresearchgate.net It has been identified as a key volatile component in a range of foods, where it plays a crucial role in defining their characteristic aroma and taste. The presence of this compound can enhance the consumer's sensory experience, contributing to a richer and more complex flavor profile. Its earthy and green notes can balance sweetness and provide a more robust character to food products.

The table below summarizes the documented presence of this compound in various foods and its associated flavor descriptions.

Food ProductAssociated Organoleptic Descriptors
Coffee (Arabica and Robusta)Coffee, nutty, earthy hmdb.ca
Cocoa and Cocoa ProductsEarthy, nutty hmdb.ca
PotatoesGreen, earthy hmdb.ca
FishNot specified

Q & A

Q. What are the established synthetic routes for 2-Isopropyl-5-methylpyrazine, and what are their key experimental parameters?

  • Methodological Answer : this compound can be synthesized via vapor-phase catalytic methods using diols and amines. For example, a MnFe₂O₄ catalyst at 723 K with a feed molar ratio of ethylenediamine (ED), propylene glycol (PG), and water (1:1:2) yields ~80% product . Alternative routes include hydrogenation of pyrazine derivatives or amine formation from glycols . Key parameters include temperature (523–773 K), catalyst composition (Mn/Zn ferrites), and weight hourly space velocity (WHSV). Characterization via XRD, SEM-EDX, and Mossbauer spectroscopy is critical for catalyst validation .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and structural confirmation via retention time and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the pyrazine ring, with methoxy and isopropyl groups showing distinct shifts (e.g., δ ~3.9 ppm for methoxy protons) . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₂N₂O, exact mass 152.0950) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves (tested per EN 374), chemical-resistant lab coats, and eye protection. Ensure fume hood use to avoid inhalation. Store in airtight containers away from oxidizers. Leak-tightness checks for gloves and equipment are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 80% vs. lower values) may stem from catalyst deactivation or impurities in feedstocks. Perform controlled experiments using standardized reagents and characterize catalysts pre-/post-reaction via ammonia desorption (acidity measurement) and SEM-EDX. Compare time-on-stream (TOS) stability of MnFe₂O₄ vs. Zn₁₋ₓMnₓFe₂O₄ catalysts to identify optimal compositions .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) can model adsorption energies of ED and PG on ferrite surfaces to identify active sites. Software like Gaussian or VASP simulates transition states for dehydrogenation and cyclization steps. Validate predictions with experimental activation energies and product distributions .

Q. How does this compound interact with biological systems, and what experimental designs are appropriate for studying its semiochemical roles?

  • Methodological Answer : As a semiochemical (e.g., in orchid pollination), use GC-EAD to isolate bioactive compounds and synthesize enantiomers for bioactivity assays. In vitro electrophysiological recordings on target insects (e.g., thynnid wasps) confirm receptor binding. Field trials with synthetic analogs validate ecological interactions .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

  • Methodological Answer : Implement continuous-flow reactors with immobilized MnFe₂O₄ catalysts to enhance WHSV and reduce coke formation. Monitor byproducts (e.g., pyrazinones) via HPLC and optimize feed ratios using response surface methodology (RSM). Scale-up trials should prioritize catalyst regeneration cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.